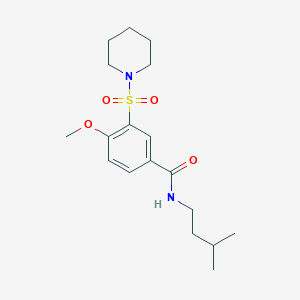![molecular formula C10H11N9O3S2 B4629073 ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4629073.png)
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate
説明
Heterocyclic compounds containing oxadiazole, thiadiazole, and triazole rings are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their antimicrobial, antiviral, and cytotoxic activities, making them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of heterocyclic derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. For instance, Szulczyk et al. (2017) reported the efficient synthesis of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) incorporating thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These compounds were confirmed using 1H-NMR, 13C-NMR, and MS methods, with some structures further verified by X-ray crystallography (Szulczyk et al., 2017).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in confirming the molecular structure of synthesized compounds. For example, Wawrzycka-Gorczyca and Siwek (2011) determined the crystal structures of two new compounds, showcasing the importance of hydrogen-bonded dimers and various intermolecular interactions in stabilizing the crystal structure (Wawrzycka-Gorczyca & Siwek, 2011).
科学的研究の応用
Synthesis and Biological Activities
The compound's relevance in medicinal chemistry is highlighted through its role in the synthesis of heterocyclic compounds that possess significant biological activities. For instance, derivatives of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate have been investigated for their antimicrobial properties against various microorganisms. Research demonstrates the potential of these compounds in contributing to the development of new antimicrobial agents (Başoğlu et al., 2013; El-Badry & Taha, 2010). Furthermore, certain derivatives have shown anti-lipase and antiurease activities, indicating their potential for therapeutic applications in treating conditions related to enzyme dysregulation (Özil et al., 2015).
Structural and Synthetic Studies
The compound's structural flexibility allows for the creation of diverse heterocyclic derivatives through various synthetic pathways. Investigations into its reactivity and modifications have led to the development of compounds with promising pharmacological profiles. These studies not only expand the chemical space of biologically active molecules but also contribute to a better understanding of the structure-activity relationships that underpin their biological effects (Szulczyk et al., 2017; Desai et al., 2019).
Potential for Anticancer Research
Further research into compounds derived from ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate has indicated their potential in anticancer studies. These compounds, through their diverse mechanisms of action, could offer new avenues for cancer treatment, highlighting the importance of continued exploration in this field (Haggam et al., 2018).
特性
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N9O3S2/c1-2-21-8(20)5-4(3-23-10-15-14-9(12)24-10)19(18-13-5)7-6(11)16-22-17-7/h2-3H2,1H3,(H2,11,16)(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLYFNNZKTPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N9O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)



![N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)
![5-[4-(diethylamino)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4629068.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4629084.png)
![N-(2-(2,4-dichlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4629089.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)